N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-oxo-3H-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4S/c20-14-17-11-9-10(1-2-12(11)23-14)24(21,22)16-5-6-18-7-8-19-13(18)3-4-15-19/h1-4,7-9,16H,5-6H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALVPTQHSAKYHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)NCCN3C=CN4C3=CC=N4)NC(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines the structural features of imidazo[1,2-b]pyrazole and benzo[d]oxazole, which may contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of functional groups that are often associated with various biological activities.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of compounds related to imidazo[1,2-b]pyrazole derivatives. For instance, Jain et al. reported that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones reaching up to 28 mm when compared to standard antibiotics like Streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Zone of Inhibition (mm) |
|---|---|
| 5a | 15 |
| 5b | 11 |
| 5c | 20 |
| Streptomycin | 28 |
2. Carbonic Anhydrase Inhibition
Research has shown that compounds containing the imidazo[1,2-b]pyrazole moiety can act as inhibitors of carbonic anhydrase (CA), a key enzyme involved in various physiological processes. In a study evaluating the inhibition of different CA isoforms, select compounds demonstrated promising inhibitory activity against tumor-associated isoforms (hCA IX and hCA XII) with Ki values in the micromolar range .
Table 2: Inhibition Data for Carbonic Anhydrase Isoforms
| Compound | hCA I Ki (µM) | hCA II Ki (µM) | hCA IX Ki (µM) |
|---|---|---|---|
| 9ae | >100 | 12 | >100 |
3. Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. A study found that certain benzamide derivatives exhibited moderate antifungal activity against Fusarium graminearum and Marssonina mali, indicating potential therapeutic applications in treating fungal infections .
Case Studies
A notable case study involved the synthesis and biological evaluation of an imidazo[1,2-b]pyrazole derivative that was tested for its ability to inhibit CA isoforms. The results indicated selective inhibition patterns that could be leveraged for developing targeted therapies for conditions such as glaucoma and cancer where CA is implicated .
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has been evaluated for its antimicrobial properties. Studies indicate that compounds with sulfonamide groups exhibit bacteriostatic effects by inhibiting folate biosynthesis in bacteria. Preliminary tests have shown promising results against various microbial strains, suggesting potential therapeutic applications in treating infections .
2. Anticancer Potential
Recent investigations have highlighted the anticancer properties of related imidazo[1,2-b]pyrazole derivatives. These compounds have demonstrated cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of the sulfonamide group may enhance these effects by improving solubility and bioavailability .
3. Anti-inflammatory Effects
Compounds similar to this compound have shown significant anti-inflammatory activity in vitro. Studies report that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, indicating their potential use in treating conditions like arthritis and other inflammatory diseases .
Case Studies
Several case studies have documented the synthesis and evaluation of sulfonamide derivatives with imidazo[1,2-b]pyrazole structures:
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Use of N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution for sulfonamide group introduction .
- Cyclization : Controlled temperature (e.g., 80–120°C) and inert atmospheres (N₂/Ar) to minimize oxidation of the imidazo-pyrazole moiety .
- Purification : Column chromatography with silica gel and polar aprotic solvents (e.g., ethyl acetate/hexane) to isolate the final product .
Q. Which spectroscopic techniques are critical for structural characterization?
- ¹H/¹³C NMR : Assign peaks for the sulfonamide (-SO₂NH-), benzooxazolone (2-oxo-2,3-dihydrobenzo[d]oxazole), and imidazo-pyrazole moieties. Key shifts include:
- Sulfonamide NH: δ 10.2–11.5 ppm (broad singlet) .
- Benzooxazolone carbonyl: δ 165–170 ppm in ¹³C NMR .
Q. What functional groups dictate the compound’s reactivity?
- Sulfonamide group : Prone to nucleophilic substitution or hydrogen bonding in biological targets .
- Imidazo-pyrazole : Aromatic π-π stacking potential and metal coordination sites (N-heteroatoms) .
- Benzooxazolone : Susceptible to hydrolysis under acidic/basic conditions, requiring pH control during synthesis .
Advanced Research Questions
Q. How can reaction yields be optimized during the imidazo-pyrazole cyclization step?
- Catalyst screening : Pd(PPh₃)₄ in degassed DMF/H₂O improves cross-coupling efficiency (yields >75%) .
- Temperature control : Lower temperatures (≤80°C) reduce side-product formation from oxazole ring decomposition .
- By-product mitigation : Use scavengers like molecular sieves to absorb residual water .
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, 80°C | 78 | 95 | |
| No catalyst, 100°C | 32 | 72 |
Q. How do crystallographic data resolve contradictions in molecular conformation?
- SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder in the ethyl linker .
- Twinning analysis : Apply SHELXT to detect pseudo-merohedral twinning in orthorhombic crystal systems .
- Hydrogen bonding : Validate via PLATON to confirm intramolecular interactions between sulfonamide NH and oxazolone O .
Q. What computational strategies predict the compound’s biological target interactions?
- Molecular docking (AutoDock/Vina) : Dock into kinase ATP-binding pockets (e.g., CDK2) using the imidazo-pyrazole as an anchor .
- MD simulations (GROMACS) : Simulate stability of sulfonamide-protein hydrogen bonds over 100 ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values for antimicrobial activity .
Q. How to address discrepancies in biological activity data across studies?
- Dose-response validation : Re-test IC₅₀ values under standardized conditions (e.g., 48h incubation, 10% FBS) .
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to rule out nonspecific binding .
Methodological Considerations
- Synthetic reproducibility : Document solvent batch variability (e.g., DMF H₂O content ≤0.01%) to ensure consistent yields .
- Crystallization : Optimize vapor diffusion with ethanol/water (7:3) to grow single crystals for XRD .
- Biological assays : Include positive controls (e.g., sulfamethoxazole for sulfonamide comparisons) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
